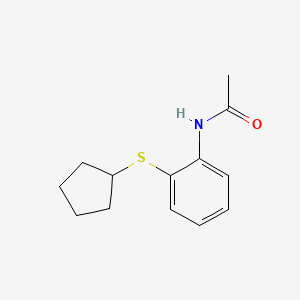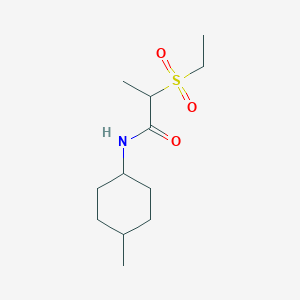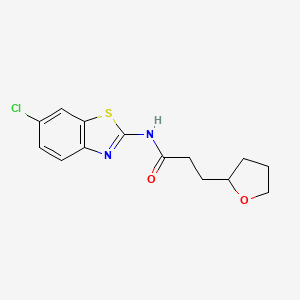
N-(2-cyclopentylsulfanylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopentylsulfanylphenyl)acetamide, also known as CSA, is a chemical compound that belongs to the class of N-phenylacetamide derivatives. CSA has been extensively studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer treatment.
作用機序
The mechanism of action of N-(2-cyclopentylsulfanylphenyl)acetamide is not fully understood, but it is believed to involve the binding of N-(2-cyclopentylsulfanylphenyl)acetamide to the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including pain modulation, inflammation, and cell growth. By binding to the sigma-1 receptor, N-(2-cyclopentylsulfanylphenyl)acetamide may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
N-(2-cyclopentylsulfanylphenyl)acetamide has been shown to produce a variety of biochemical and physiological effects. Studies have demonstrated that N-(2-cyclopentylsulfanylphenyl)acetamide can reduce pain sensitivity, inhibit the production of inflammatory cytokines and chemokines, and inhibit the growth of cancer cells. In addition, N-(2-cyclopentylsulfanylphenyl)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-(2-cyclopentylsulfanylphenyl)acetamide for lab experiments is its high purity. N-(2-cyclopentylsulfanylphenyl)acetamide can be synthesized with high yields and high purity, which makes it a reliable compound for use in experiments. In addition, N-(2-cyclopentylsulfanylphenyl)acetamide has been extensively studied, which means that there is a large body of literature available on its properties and potential applications.
One of the limitations of N-(2-cyclopentylsulfanylphenyl)acetamide for lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments, particularly those that require aqueous solutions. In addition, N-(2-cyclopentylsulfanylphenyl)acetamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on N-(2-cyclopentylsulfanylphenyl)acetamide. One potential direction is the development of new pain medications based on the properties of N-(2-cyclopentylsulfanylphenyl)acetamide. Another potential direction is the development of new anti-inflammatory and anti-cancer therapies based on the properties of N-(2-cyclopentylsulfanylphenyl)acetamide. In addition, future research could focus on understanding the mechanism of action of N-(2-cyclopentylsulfanylphenyl)acetamide and identifying new targets for its therapeutic effects. Finally, future research could focus on the safety and efficacy of N-(2-cyclopentylsulfanylphenyl)acetamide in humans, which would be necessary for its clinical development.
合成法
The synthesis of N-(2-cyclopentylsulfanylphenyl)acetamide involves the reaction of 2-cyclopentylsulfanylphenylacetic acid with thionyl chloride, followed by the addition of ammonia. The resulting product is then purified through recrystallization to obtain N-(2-cyclopentylsulfanylphenyl)acetamide in its pure form. This synthesis method has been optimized to produce high yields of N-(2-cyclopentylsulfanylphenyl)acetamide with high purity.
科学的研究の応用
N-(2-cyclopentylsulfanylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields. One of the most promising applications of N-(2-cyclopentylsulfanylphenyl)acetamide is in pain management. N-(2-cyclopentylsulfanylphenyl)acetamide has been shown to bind to the sigma-1 receptor, which is involved in the modulation of pain. Studies have demonstrated that N-(2-cyclopentylsulfanylphenyl)acetamide can reduce pain sensitivity in animal models of neuropathic pain, suggesting that it may be a promising candidate for the development of new pain medications.
In addition to its potential use in pain management, N-(2-cyclopentylsulfanylphenyl)acetamide has also been studied for its anti-inflammatory properties. N-(2-cyclopentylsulfanylphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. This suggests that N-(2-cyclopentylsulfanylphenyl)acetamide may have potential applications in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
N-(2-cyclopentylsulfanylphenyl)acetamide has also been studied for its potential anti-cancer properties. Studies have shown that N-(2-cyclopentylsulfanylphenyl)acetamide can inhibit the growth of cancer cells in vitro and in animal models of cancer. This suggests that N-(2-cyclopentylsulfanylphenyl)acetamide may be a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(2-cyclopentylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10(15)14-12-8-4-5-9-13(12)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNKORADBHQZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)

![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564513.png)

![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)
